(2-Phenylethyl)(2-pyridinylmethyl)amine dihydrochloride
Description
Properties
IUPAC Name |
2-phenyl-N-(pyridin-2-ylmethyl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-2-6-13(7-3-1)9-11-15-12-14-8-4-5-10-16-14;;/h1-8,10,15H,9,11-12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZLGZUDOGWJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation with Noble Metal Catalysts
Platinum dioxide (PtO₂) and palladium-based catalysts dominate this approach. In a representative procedure, 2-pyridinecarboxaldehyde (1.2 equiv) reacts with phenethylamine (1.0 equiv) in glacial acetic acid under 3–4 atm hydrogen pressure. Platinum dioxide (5 wt%) facilitates complete reduction within 4 hours, yielding the secondary amine in 75% isolated yield after aqueous workup. The acidic solvent environment protonates the pyridine nitrogen, enhancing imine electrophilicity and subsequent reduction efficiency.
Borohydride-Mediated Reductions
Sodium cyanoborohydride (NaBH₃CN) offers an alternative to high-pressure hydrogenation, particularly for oxygen-sensitive substrates. In ethanol/water (4:1) at pH 5–6 (maintained with acetic acid), the imine intermediate undergoes selective reduction at 0–5°C. This method achieves comparable yields (72–78%) while avoiding specialized hydrogenation equipment.
Table 1: Comparative Performance of Reductive Amination Catalysts
| Catalyst System | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| PtO₂/H₂ (3 atm) | Glacial AcOH | 25°C | 4 | 75 |
| 10% Pd/C (H₂ balloon) | Ethanol | RT | 6 | 68 |
| NaBH₃CN | EtOH/H₂O | 0–5°C | 12 | 73 |
Alkylation Strategies for Amine Construction
Nucleophilic displacement reactions provide a complementary route to reductive amination, particularly when steric hindrance limits imine formation.
Pyridinylmethyl Halide Alkylation
Reaction of 2-(chloromethyl)pyridine hydrochloride with phenethylamine in dichloromethane, employing triethylamine (3 equiv) as base, proceeds via an SN2 mechanism. After 24 hours at reflux, the crude product requires extensive washing to remove quaternary ammonium salts, yielding the secondary amine in 61% purity. Recrystallization from benzene/petroleum ether (1:1) improves purity to >98%, though overall yield remains modest (42%) due to competing elimination reactions.
Oxime Reduction Pathways
The reduction of oxime intermediates, though less direct, provides access to high-purity amine products.
Oxime Synthesis and Characterization
Condensing 2-(phenacyl)pyridine with hydroxylamine hydrochloride in refluxing ethanol (95%) generates the corresponding oxime in 89% yield. The crystalline oxime serves as a stable intermediate, amenable to long-term storage and rigorous purification before reduction.
Catalytic Hydrogenation of Oximes
Employing PtO₂ under 4 atm H₂ pressure in acetic acid reduces the oxime to 2-(2-amino-2-phenylethyl)pyridine within 6 hours. Subsequent N-alkylation with 2-pyridinylmethyl chloride introduces the second aromatic moiety, though this multi-step approach suffers from cumulative yield losses (overall 38%).
Purification and Salt Formation
Isolation of the free amine precursor represents a critical juncture in the synthesis, with purification method selection directly impacting dihydrochloride quality.
Chromatographic Separation
Gradient elution chromatography (cyclohexane/diethyl ether/NH₄OH 87:08:05 → 80:15:05) effectively resolves amine byproducts. However, silica gel interactions with pyridine motifs necessitate rapid processing to prevent decomposition.
Dihydrochloride Crystallization
Treating the purified amine with anhydrous HCl gas in dry ether induces rapid precipitation of the dihydrochloride salt. X-ray diffraction analyses confirm protonation at both the secondary amine and pyridinyl nitrogen sites, with crystal lattice stabilization via N–H···Cl hydrogen bonds. Ethanol/water recrystallization (1:3 v/v) yields needle-like crystals suitable for single-crystal analysis, though excess HCl concentrations (>2.2 equiv) promote hygroscopicity.
Table 2: Salt Formation Optimization Parameters
| HCl Equiv | Solvent | Temp (°C) | Crystal Form | Hygroscopicity |
|---|---|---|---|---|
| 1.8 | Anhydrous Et₂O | −20 | Amorphous | High |
| 2.0 | EtOH/H₂O | 4 | Needles | Moderate |
| 2.2 | MeCN | RT | Plates | Low |
Comparative Analysis of Synthetic Routes
Economic and practical considerations dictate method selection across scales:
-
Reductive amination provides the shortest synthetic pathway (2 steps from commercial reagents) with superior atom economy (82%)
-
Oxime reduction enables easier purification but requires specialized hydrogenation equipment
-
Alkylation methods suffer from low yields (≤45%) due to elimination side reactions
Industrial-scale production favors continuous hydrogenation in fixed-bed reactors using Pt/Al₂O₃ catalysts, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹ . Laboratory-scale syntheses prioritize NaBH₃CN-mediated reductions for safety and convenience.
Chemical Reactions Analysis
Types of Reactions
(2-Phenylethyl)(2-pyridinylmethyl)amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different oxidation states.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as chlorine or bromine are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives .
Scientific Research Applications
Pharmaceutical Development
Lead Compound for Drug Discovery
PEPA has been identified as a promising lead compound in the development of new pharmaceuticals. Its structure allows for potential modifications that could enhance its efficacy against specific biological targets. The compound's amine functionality is particularly relevant for interactions with various receptors and enzymes, making it a valuable scaffold for medicinal chemistry.
Therapeutic Potential
Research indicates that compounds with similar structures to PEPA exhibit various biological activities, including neuropharmacological effects. The binding affinity of PEPA to neurotransmitter receptors may provide insights into its potential use in treating neurological disorders such as Alzheimer's disease and other cognitive impairments .
Interaction Studies
PEPA's interactions with biological systems have been the focus of several studies. Techniques such as radiolabeled binding assays and receptor activation studies are employed to assess its affinity for specific targets. These studies suggest that PEPA may modulate pathways involved in neurodegeneration and inflammation, though comprehensive data on its specific mechanisms remain limited .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals varying degrees of biological activity. For instance:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a methyl group and ethynyl linkage | Investigated for mGluR5 antagonism |
| 1-(2-Pyridinyl)-N,N-dimethylmethanamine | Dimethylated amine variant | Potential use in neuropharmacology |
| 3-(4-Fluorophenyl)-1-(pyridin-3-yl)propan-1-one | Ketone derivative | Known for anti-inflammatory properties |
These compounds share structural similarities with PEPA and highlight the potential therapeutic avenues available through further investigation.
Synthetic Chemistry
Synthetic Routes
The synthesis of PEPA can be achieved through various chemical pathways, typically involving the coupling of the phenylethylamine and pyridine derivatives. The presence of two hydrochloride groups enhances its solubility, facilitating its use in biological assays and formulations .
Reactivity and Modifications
The amine group in PEPA allows it to participate in typical amine reactions, such as acylation and alkylation, enabling further derivatization to optimize its pharmacological properties. Such modifications can lead to the development of more potent analogs tailored for specific therapeutic applications .
Mechanism of Action
The mechanism of action of (2-Phenylethyl)(2-pyridinylmethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Biogenic Amine Derivatives
Compounds like β-phenylethylamine hydrochloride and putrescine dihydrochloride () share the dihydrochloride salt form but differ in backbone structure. For example:
| Compound | Molecular Formula | Key Functional Groups | Applications |
|---|---|---|---|
| β-Phenylethylamine hydrochloride | C₈H₁₁N·HCl | Phenylethyl, primary amine | Neurotransmitter analog |
| Putrescine dihydrochloride | C₄H₁₂N₂·2HCl | Aliphatic diamine | Food safety marker |
| Target compound | (Inferred) | Phenylethyl, pyridinylmethyl | Likely receptor-targeted drug |
Anthracenyl Conjugates
Compounds such as N-Anthracen-9-ylmethyl-octane-1,8-diamine dihydrochloride () share structural similarities in their hydrophobic aromatic groups and dihydrochloride salt form. Key differences include:
- Linker Chain : Anthracenyl conjugates use longer aliphatic chains (e.g., octane), whereas the target compound’s pyridinylmethyl group may enable shorter, rigid linkers.
- Transporter Specificity : Anthracenyl derivatives lack affinity for polyamine transporters, unlike some biogenic amines . This suggests the target compound’s pyridinyl group could modulate transporter selectivity.
Heterocyclic Amine Derivatives
2-(2-Methyl-1H-indol-3-yl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride () features an indole moiety instead of a phenylethyl group. Comparisons include:
| Feature | Target Compound | Compound |
|---|---|---|
| Aromatic Group | Phenyl | Indole |
| Pyridine Position | 2-pyridinylmethyl | 3-pyridinylmethyl |
| Molecular Weight | ~300–350 g/mol (inferred) | 338.27 g/mol |
The indole group in ’s compound may enhance binding to serotonin receptors, while the target compound’s phenyl group could favor dopamine or adrenergic interactions .
Analytical and Functional Insights
Fragmentation Patterns
Analogous to 2-(2-phenylethyl)chromones (), the target compound may undergo cleavage at the CH₂-CH₂ bond between the phenyl and pyridinylmethyl groups during mass spectrometry, yielding characteristic fragment ions (e.g., m/z 91 for benzyl ions).
Data Tables
Table 1: Molecular Properties of Dihydrochloride Salts
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target compound | C₁₄H₁₇N₂·2HCl | ~300–350 (inferred) | Phenyl, 2-pyridinylmethyl |
| β-Phenylethylamine hydrochloride | C₈H₁₁N·HCl | 157.64 | Phenyl, primary amine |
| N-Anthracen-9-ylmethyl-octane-1,8-diamine | C₂₆H₃₄N₂·2HCl | 451.48 | Anthracenyl, octane diamine |
Table 2: Functional Group Impact on Bioactivity
| Compound Type | Key Group | Potential Bioactivity |
|---|---|---|
| Pyridinylmethyl amines | Pyridine ring | CNS targeting, enzyme inhibition |
| Indole-containing amines | Indole | Serotonin receptor modulation |
| Aliphatic diamines | Alkyl chains | Polyamine transporter substrates |
Biological Activity
(2-Phenylethyl)(2-pyridinylmethyl)amine dihydrochloride, a compound with the CAS number 6525-16-2, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a phenylethyl moiety linked to a pyridinylmethyl group, which contributes to its unique biological profile. The dihydrochloride form enhances solubility in aqueous environments, making it suitable for various biological assays.
The biological activity of (2-Phenylethyl)(2-pyridinylmethyl)amine dihydrochloride is primarily attributed to its interaction with specific receptors and enzymes. It is hypothesized that this compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways. Such interactions could influence mood regulation and pain perception.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that (2-Phenylethyl)(2-pyridinylmethyl)amine dihydrochloride may exhibit antidepressant-like effects in animal models. This effect is likely mediated through serotonin receptor modulation.
- Analgesic Properties : The compound has been investigated for its potential analgesic effects. In models of neuropathic pain, it demonstrated significant pain relief, possibly through inhibition of phosphodiesterase enzymes which play a role in pain signaling pathways .
- Anticancer Potential : Recent studies have explored the cytotoxic effects of related compounds that share structural similarities with (2-Phenylethyl)(2-pyridinylmethyl)amine dihydrochloride. These investigations indicate potential efficacy against various cancer cell lines, suggesting that the compound may possess anticancer properties .
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of (2-Phenylethyl)(2-pyridinylmethyl)amine dihydrochloride:
- In Vitro Studies : Cell viability assays (e.g., MTT assay) were performed on human cancer cell lines (MCF7 and A549). Results indicated a dose-dependent reduction in cell viability upon treatment with the compound, supporting its potential as an anticancer agent .
- Animal Models : In rodent models of depression and pain, administration of the compound resulted in significant behavioral changes consistent with reduced depressive symptoms and analgesic effects. These findings align with its proposed mechanism involving neurotransmitter modulation .
Data Table
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Source |
|---|---|---|---|
| Solvent | DMF or dichloromethane | Maximizes solubility | |
| Temperature | 60–80°C | Reduces side reactions | |
| Catalyst | Pd/C (5% wt) | Enhances coupling efficiency |
Basic: Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 2.8–3.2 ppm (methylene groups adjacent to amine) and δ 7.2–8.5 ppm (pyridine/benzene protons) confirm structural integrity .
- ¹³C NMR: Signals at 40–50 ppm (aliphatic carbons) and 120–150 ppm (aromatic carbons) .
- High-Performance Liquid Chromatography (HPLC): Purity >95% achieved using a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase .
- Mass Spectrometry (MS): ESI-MS (m/z 243.2 [M+H]⁺) validates molecular weight .
Advanced: How can researchers resolve discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts)?
Methodological Answer:
- Computational Validation: Use density functional theory (DFT) simulations (e.g., Gaussian 16) to predict NMR chemical shifts. Compare with experimental data to identify conformational discrepancies .
- Cross-Technique Validation: Combine NMR with IR spectroscopy (e.g., amine N-H stretches at 3300–3500 cm⁻¹) and X-ray crystallography (if crystals are obtainable) .
- Solvent Effects: Account for solvent-induced shifts by replicating computational conditions (e.g., DMSO-d6 vs. CDCl₃) .
Advanced: What strategies improve yield and purity in multi-step synthesis?
Methodological Answer:
- Intermediate Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) after each step to remove unreacted starting materials .
- Inert Conditions: Conduct reactions under nitrogen/argon to prevent oxidation of amine intermediates .
- Byproduct Monitoring: Employ thin-layer chromatography (TLC) or inline UV monitoring during HPLC to detect impurities early .
Basic: How do solubility properties influence experimental design (e.g., solvent choice for biological assays)?
Methodological Answer:
- Polar Solvents: The compound is highly soluble in water (>50 mg/mL) due to its dihydrochloride salt form, making it suitable for in vitro assays .
- Organic Solvents: Limited solubility in ethanol or DMSO (<10 mg/mL) necessitates sonication or heating for stock solutions .
Q. Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Application Context | Source |
|---|---|---|---|
| Water | >50 | Biological assays | |
| DMSO | <10 | Cell culture studies |
Advanced: How can computational methods predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Reaction Path Search: Tools like ICReDD’s quantum chemical calculations (e.g., GRRM17) map potential reaction pathways and transition states .
- Machine Learning: Train models on PubChem datasets to predict regioselectivity in alkylation or acylation reactions .
- Energy Profiling: Calculate activation energies for proposed mechanisms (e.g., SN2 vs. radical pathways) using software like ORCA .
Advanced: How to analyze byproducts and assess their impact on pharmacological activity?
Methodological Answer:
- LC-MS/MS: Identify byproducts (e.g., over-alkylated derivatives) via fragmentation patterns and compare with synthetic standards .
- Bioactivity Assays: Test byproduct fractions in receptor-binding assays (e.g., serotonin or dopamine receptors) to evaluate off-target effects .
- Docking Studies: Use AutoDock Vina to simulate interactions between byproducts and target proteins, prioritizing structural analogs for further testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
